(S)-5-allyl-10-ethynyl-2,2,4-trimethyl-2,5-dihydro-1H-chromeno[3,4-f]quinoline
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Overview
Description
(S)-5-allyl-10-ethynyl-2,2,4-trimethyl-2,5-dihydro-1H-chromeno[3,4-f]quinoline is a complex organic compound that belongs to the class of quinoline derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-5-allyl-10-ethynyl-2,2,4-trimethyl-2,5-dihydro-1H-chromeno[3,4-f]quinoline can be achieved through various synthetic routes. One common method involves the use of Friedländer synthesis, which is a classical method for the construction of quinoline derivatives. This method typically involves the condensation of aniline derivatives with carbonyl compounds under acidic or basic conditions . Another method is the Skraup synthesis, which involves the reaction of aniline with glycerol and an oxidizing agent such as nitrobenzene in the presence of sulfuric acid .
Industrial Production Methods
Industrial production of quinoline derivatives often involves the use of continuous-flow processes and green chemistry approaches to minimize environmental impact. For example, microwave-assisted synthesis, solvent-free reactions, and the use of recyclable catalysts are some of the methods employed to achieve efficient and sustainable production of quinoline derivatives .
Chemical Reactions Analysis
Types of Reactions
(S)-5-allyl-10-ethynyl-2,2,4-trimethyl-2,5-dihydro-1H-chromeno[3,4-f]quinoline undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Major Products
The major products formed from these reactions include quinoline N-oxides, tetrahydroquinolines, and various substituted quinolines, depending on the specific reagents and conditions used .
Scientific Research Applications
(S)-5-allyl-10-ethynyl-2,2,4-trimethyl-2,5-dihydro-1H-chromeno[3,4-f]quinoline has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of (S)-5-allyl-10-ethynyl-2,2,4-trimethyl-2,5-dihydro-1H-chromeno[3,4-f]quinoline involves its interaction with specific molecular targets and pathways. For example, quinoline derivatives are known to inhibit the activity of enzymes such as topoisomerases and kinases, which play crucial roles in DNA replication and cell division . Additionally, the compound may generate reactive oxygen species (ROS) that induce oxidative stress and apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Quinoline: The parent compound of quinoline derivatives, known for its broad spectrum of biological activities.
Quinazoline: Another class of nitrogen-containing heterocycles with significant medicinal applications.
Isoquinoline: A structural isomer of quinoline with similar chemical properties and biological activities.
Uniqueness
(S)-5-allyl-10-ethynyl-2,2,4-trimethyl-2,5-dihydro-1H-chromeno[3,4-f]quinoline is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the allyl and ethynyl groups, along with the chromeno[3,4-f]quinoline core, contributes to its enhanced reactivity and potential therapeutic applications .
Properties
Molecular Formula |
C24H23NO |
---|---|
Molecular Weight |
341.4 g/mol |
IUPAC Name |
(5S)-10-ethynyl-2,2,4-trimethyl-5-prop-2-enyl-1,5-dihydrochromeno[3,4-f]quinoline |
InChI |
InChI=1S/C24H23NO/c1-6-9-19-23-17(22-16(7-2)10-8-11-20(22)26-19)12-13-18-21(23)15(3)14-24(4,5)25-18/h2,6,8,10-14,19,25H,1,9H2,3-5H3/t19-/m0/s1 |
InChI Key |
QOOAVFNQEWFRQY-IBGZPJMESA-N |
Isomeric SMILES |
CC1=CC(NC2=C1C3=C(C=C2)C4=C(C=CC=C4O[C@H]3CC=C)C#C)(C)C |
Canonical SMILES |
CC1=CC(NC2=C1C3=C(C=C2)C4=C(C=CC=C4OC3CC=C)C#C)(C)C |
Origin of Product |
United States |
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